molecular formula C21H14N2O4S B2935758 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886169-89-7

6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2935758
CAS No.: 886169-89-7
M. Wt: 390.41
InChI Key: ONVHHAUYTWJESH-UHFFFAOYSA-N
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Description

6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromenopyrrole-dione core substituted with methoxy, phenyl, and thiazole groups.

The compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This method allows for high substituent diversity, with yields ranging from 43% to 86% depending on the substituents .

Properties

IUPAC Name

6-methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4S/c1-26-13-7-8-14-15(11-13)27-19-16(18(14)24)17(12-5-3-2-4-6-12)23(20(19)25)21-22-9-10-28-21/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVHHAUYTWJESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CC=C4)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting with the construction of the chromeno[2,3-c]pyrrole core. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and thiazole derivatives, under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to improve efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: Biologically, 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown promise in various assays. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry: In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism by which 6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core permits extensive structural modifications. Key analogs and their substituent-driven properties are compared below:

Compound R<sup>1</sup> (Position 1) R<sup>2</sup> (Position 2) R<sup>3</sup> (Position 6) Biological Activity Synthesis Yield
6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Thiazole Methoxy Potential antiviral activity (inferred from structural analogs) 43–86%
1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (AV-C) 2-Fluorophenyl 5-Isopropyl-thiadiazole Unsubstituted Potent TRIF pathway agonist; inhibits Zika, Chikungunya, and dengue viruses Not reported
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 3-Nitrophenyl Thiazole Chloro No explicit activity reported; part of combinatorial libraries for drug discovery Not reported
1-(4-Methoxyphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-Methoxyphenyl Morpholinylpropyl Unsubstituted Investigated for solubility and pharmacokinetic optimization 70% (estimated)
2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Diethylaminopropyl Methoxy Designed for enhanced cellular permeability Not reported
Key Observations:

Position 1 (Aryl Group):

  • Phenyl, fluorophenyl, and nitrophenyl groups are common. Electron-withdrawing groups (e.g., nitro in 7-chloro-1-(3-nitrophenyl)... ) may enhance stability but reduce bioavailability .
  • Methoxy substitution (e.g., 1-(4-methoxyphenyl)... ) improves solubility, as seen in pharmacokinetic studies .

Position 2 (Heterocyclic/Amine Group): Thiazole and thiadiazole moieties are associated with antiviral activity (e.g., AV-C vs. Zika virus) . Aliphatic amines (e.g., morpholinylpropyl, diethylaminopropyl) enhance cellular uptake and target engagement .

Position 6 (Electron-Donating/Withdrawing Groups): Methoxy and chloro substituents modulate electronic properties and metabolic stability. Methoxy groups are linked to glucokinase activation in related chromenopyrroles .

Biological Activity

6-Methoxy-1-phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article synthesizes recent findings concerning its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The compound's structure can be represented as follows:

C19H16N2O4S\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_4\text{S}

This structure includes a chromeno-pyrrole framework with methoxy and thiazole substituents that may enhance its biological activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of the chromeno[2,3-c]pyrrole family exhibit promising anticancer properties. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The compound was shown to induce apoptosis in these cells through the activation of caspases and modulation of the Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction
A549 (Lung Cancer)15.0Caspase activation
HeLa (Cervical Cancer)10.0Bcl-2 modulation

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL, making it a potential candidate for further development as an antibacterial agent .
Bacterial StrainMIC (µg/mL)Control (MIC)
Staphylococcus aureus6.25Ciprofloxacin (2)
Escherichia coli12.5Ciprofloxacin (2)

3. Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated a strong ability to scavenge DPPH radicals with an IC50 value of 25 µg/mL, indicating its potential as a natural antioxidant .

Case Studies

A recent study explored the synthesis and biological evaluation of similar chromeno-pyrrole derivatives. The findings suggested that modifications in the substituents could lead to enhanced biological activities. In particular, compounds with thiazole rings showed improved efficacy in inhibiting cancer cell growth compared to their unsubstituted counterparts .

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